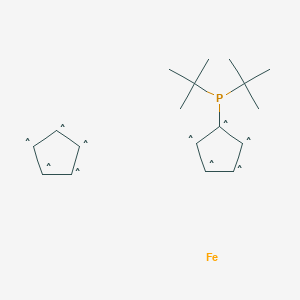

Di-tert-butylphosphinoferrocene; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Di-tert-butylphosphinoferrocene, also known as DTBPF, is a chemical compound with the empirical formula C26H44FeP2 . It is a solid substance that is commonly used in various chemical reactions .

Synthesis Analysis

The synthesis of Di-tert-butylphosphinoferrocene involves the use of CuX (X = Cl, Br, I, CN) and 1,1′-bis (di-tert-butylphosphino)ferrocene (dtbpf) in a 2:1 molar ratio in DCM–MeOH (50:50 V/V) at room temperature . The reaction results in the formation of four copper (I) complexes .

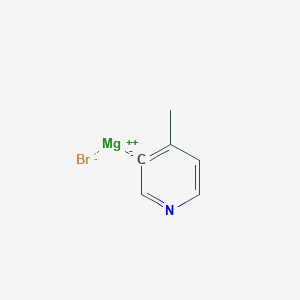

Molecular Structure Analysis

The molecular structure of Di-tert-butylphosphinoferrocene is represented by the SMILES string [Fe].CC©©P([C]1[CH][CH][CH][CH]1)C©©C.CC©©P([C]2[CH][CH][CH][CH]2)C©©C . The molecular weight of the compound is 474.42 .

Chemical Reactions Analysis

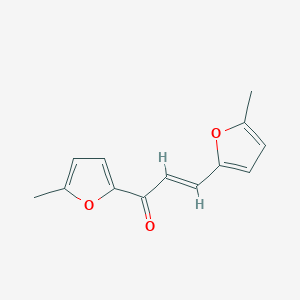

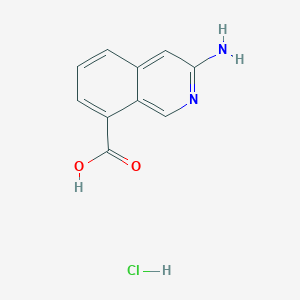

Di-tert-butylphosphinoferrocene is suitable for various types of chemical reactions, including Cross Couplings, Arylations, Buchwald-Hartwig Cross Coupling Reaction, Indole Forming Reactions, and Suzuki-Miyaura Coupling .

Physical And Chemical Properties Analysis

Di-tert-butylphosphinoferrocene is a solid substance with a melting point of 73-75 °C . It has a functional group of phosphine .

Applications De Recherche Scientifique

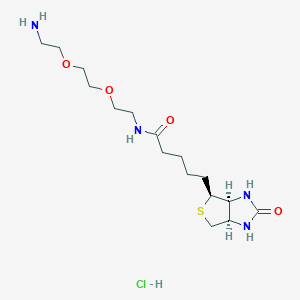

Di-tert-butylphosphinoferrocene; 95% has been widely used in various scientific research applications. It has been used as a catalyst in the formation of carbon-carbon and carbon-nitrogen bonds, as a Lewis acid in the catalytic transfer hydrogenation of ketones, and as a ligand for the synthesis of organometallic complexes. It has also been used in the synthesis of bioactive compounds, such as anti-inflammatory drugs, and in the synthesis of polymers materials.

Mécanisme D'action

Target of Action

Di-tert-butylphosphinoferrocene (DTBPF) is primarily used as a ligand in various metal-catalyzed reactions . Its primary targets are the metal centers of these catalysts, where it binds and influences the reactivity of the metal center .

Mode of Action

DTBPF interacts with its targets by forming a complex with the metal center of the catalyst . This interaction can influence the electronic properties of the metal center, thereby affecting its reactivity . The exact changes resulting from this interaction can vary depending on the specific reaction conditions and the other components of the catalyst system .

Biochemical Pathways

As a ligand in metal-catalyzed reactions, DTBPF can be involved in a variety of biochemical pathways. It is particularly suitable for cross-coupling reactions such as Suzuki-Miyaura Coupling, Indole Forming Reactions, Buchwald-Hartwig cross coupling, and Arylation reactions . The downstream effects of these reactions can vary widely depending on the specific substrates and reaction conditions .

Pharmacokinetics

Like other organometallic compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and reactivity .

Result of Action

The molecular and cellular effects of DTBPF’s action are primarily related to its role in facilitating metal-catalyzed reactions . By influencing the reactivity of the metal center, DTBPF can enable the formation of new chemical bonds, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of DTBPF can be influenced by various environmental factors. For example, the presence of oxygen or moisture can potentially lead to the degradation of DTBPF or reduce its effectiveness as a ligand . Therefore, reactions involving DTBPF are often carried out under inert conditions .

Avantages Et Limitations Des Expériences En Laboratoire

Di-tert-butylphosphinoferrocene; 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, is relatively stable and can be stored for extended periods of time, and is relatively non-toxic. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be difficult to control the reaction rate and prevent side reactions.

Orientations Futures

There are several potential future directions for the use of Di-tert-butylphosphinoferrocene; 95%. It could be used in the development of new catalysts for organic synthesis, in the development of new materials for energy storage and conversion, and in the development of new drugs for the treatment of diseases. Additionally, it could be used in the development of new sensors and biosensors for the detection of pollutants and other environmental contaminants. Finally, it could be used in the development of new catalysts for the production of biofuels.

Méthodes De Synthèse

Di-tert-butylphosphinoferrocene; 95% is synthesized from the reaction of ferrocene with two equivalents of tert-butylphosphine in the presence of a catalytic amount of palladium(II) chloride. The reaction of ferrocene with tert-butylphosphine is a highly exothermic reaction and the reaction is usually carried out at a temperature of -78°C in order to control the reaction rate and prevent side reactions. The reaction is typically complete within 5 minutes and the product is isolated by column chromatography.

Safety and Hazards

Di-tert-butylphosphinoferrocene is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid inhalation of dusts and to use personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves .

Propriétés

InChI |

InChI=1S/C13H22P.C5H5.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h7-10H,1-6H3;1-5H; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOMYOJYWXJKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FeP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate, 95%](/img/structure/B6355934.png)

![1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6355978.png)